Cas no 95-24-9 (6-chloro-1,3-benzothiazol-2-amine)

6-chloro-1,3-benzothiazol-2-amine structure
95-24-9 structure
Nome del prodotto:6-chloro-1,3-benzothiazol-2-amine
Numero CAS:95-24-9
MF:C7H5ClN2S
MW:184.645998716354
MDL:MFCD00053557
CID:34786
PubChem ID:7226

6-chloro-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Chlorobenzothiazol-2-ylamine
    • 6-Chloro-1,3-benzothiazol-2-amine
    • 2-Amino-6-chlorobenzothiazole
    • 6-Chlorobenzo[d]thiazol-2-amine
    • 2-Benzothiazolamine, 6-chloro-
    • 6-Chloro-2-benzothiazolamine
    • 6-Chloro-benzothiazol-2-ylamine
    • BENZOTHIAZOLE, 2-AMINO-6-CHLORO-
    • 2U337T5UFG
    • VMNXKIDUTPOHPO-UHFFFAOYSA-N
    • 6-chlorobenzothiazole-2-ylamine
    • PubChem21696
    • C7H4BrClN2S
    • Maybridge1_001187
    • 6-Chlorobenzothiazol-
    • 6-Chloro-2-benzothiazolamine (ACI)
    • Benzothiazole, 2-amino-6-chloro- (6CI, 7CI, 8CI)
    • 2-Amino-6-chloro-1,3-benzothiazole
    • 6-Chloro-1,3-benzothiazol-2-ylamine
    • 6-Chloro-2-aminobenzothiazole
    • 6-Chloro-2-benzothiazolylamine
    • SKA 3
    • DTXSID4059120
    • MFCD00053557
    • 2-AMINO-6-CHLOROBENZO[D]THIAZOLE
    • InChI=1/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10
    • BCP27085
    • EINECS 202-402-3
    • Q27455470
    • SCHEMBL77839
    • AKOS000104169
    • GEO-02880
    • HMS2666D12
    • 6-Chloro-1,3-benzothiazol-2-amine #
    • STK071371
    • AC-037
    • NCGC00246061-01
    • BIDD:GT0846
    • 95-24-9
    • CS-0040190
    • 6-CHLOROBENZO(D)THIAZOL-2-AMINE
    • D70122
    • AE-641/00127046
    • 6-chloro-2-amino benzothiazole
    • DB-027790
    • 2-Amino-6-chlorobenzothiazole, 99%
    • ALBB-000206
    • 2-amino-6-chloro-benzothiazole
    • F1911-0017
    • MLS001005225
    • 6-chloro-2-benzothiazole-amine
    • W-100169
    • STR07530
    • CHEMBL97643
    • SY014143
    • HMS544N21
    • 54T
    • 6-chloro-1,3-benzothiazol-2-amine (BT1)
    • Z56896352
    • UNII-2U337T5UFG
    • A1216
    • NS00022903
    • BRN 0127752
    • PS-8511
    • EN300-17160
    • CCG-51735
    • 4-27-00-04862 (Beilstein Handbook Reference)
    • SMR000348635
    • SR-01000641019-1
    • 6-chloro-1,3-benzothiazol-2-amine
    • MDL: MFCD00053557
    • Inchi: 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
    • Chiave InChI: VMNXKIDUTPOHPO-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C(N=C(N)S2)=CC=1
    • BRN: 0127752

Proprietà calcolate

  • Massa esatta: 183.98600
  • Massa monoisotopica: 183.986197
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 67.2
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.4750 (rough estimate)
  • Punto di fusione: 198.0 to 202.0 deg-C
  • Punto di ebollizione: 344.3 ºC at 760 mmHg
  • Punto di infiammabilità: 162℃
  • Indice di rifrazione: 1.6100 (estimate)
  • PSA: 67.15000
  • LogP: 3.11310
  • Solubilità: Non determinato

6-chloro-1,3-benzothiazol-2-amine Informazioni sulla sicurezza

6-chloro-1,3-benzothiazol-2-amine Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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95-24-9 >98.0%(T)(HPLC)
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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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6-chloro-1,3-benzothiazol-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Silica ,  Boron trifluoride (reaction product with silica gel) Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetonitrile ;  60 min, < 0 °C; 6.5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditions
Naeimi, Hossein; Heidarnezhad, Arash, Research on Chemical Intermediates, 2016, 42(12), 7855-7868

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetic acid ;  2 h, 15 - 20 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  1 h, < 20 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  neutralized, rt
Riferimento
Aromatic amine containing amino side chain as acetylcholinesterase inhibitor and its preparation
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Cupric chloride ;  1.5 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, heated; cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Riferimento
Studies of solute-solvent interactions and applications of green and blue complexes of copper(II) palmitate with 2-amino benzothiazoles
Mathur, Neha, Journal of Current Chemical & Pharmaceutical Sciences, 2011, 1(1), 37-51

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  42 min, 25 °C; 2 h, 25 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 7
Riferimento
Application of Quality by Design in the Synthesis of 6-substituted-2-aminobenzothiazole
Bonde, Chandrakant; Vedala, Deepti; Bonde, Smita, Journal of Pharmacy Research (Mohali, 2015, 9(9), 573-580

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate ,  N,N,N′,N′-Tetramethylethylenediamine ,  Copper(II) triflate Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
Riferimento
Copper-Catalyzed Aerobic Oxidative Regioselective Thiocyanation of Aromatics and Heteroaromatics
Jiang, Huanfeng ; Yu, Wentao; Tang, Xiaodong; Li, Jianxiao; Wu, Wanqing, Journal of Organic Chemistry, 2017, 82(18), 9312-9320

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Bromine Solvents: Water ;  6.5 min, 40 °C
Riferimento
Docking, synthesis, characterization and evaluation of novel CDK2 inhibitors: benzothiazole derivatives
Priyadharsini, R.; Jerad Suresh, A.; Sathish, M.; Kavitha, S.; Selvin Thanuja, C., International Journal of Pharmacy and Pharmaceutical Sciences, 2012, 4, 574-584

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Iodobenzene diacetate Catalysts: Iodine Solvents: Water ;  6 h, 110 °C
Riferimento
Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles
Zhu, Yu-Shen; Shi, Linlin; Fu, Lianrong; Chen, Xiran; Zhu, Xinju; et al, Chinese Chemical Letters, 2022, 33(3), 1497-1500

Metodo di produzione 8

Condizioni di reazione
Riferimento
Synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents
Lin, Ai Jeng; Kasina, Sudhaka, Journal of Heterocyclic Chemistry, 1981, 18(4), 759-61

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Ethanol ,  Acetic acid ,  Water ;  2 h, reflux
Riferimento
Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates
Khadri M J, Nagesh; Ramu, Ramith; Al-Ghorbani, Mohammed ; Khanum, Shaukath Ara, Journal of Molecular Structure, 2023, 1290,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide ,  Water ;  5 min, rt; rt → 70 °C; 2 h, 70 °C
1.2 Reagents: Water
Riferimento
A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate
Telvekar, Vikas N.; Bachhav, Harshal M.; Bairwa, Vinod Kumar, Synlett, 2012, 23(15), 2219-2222

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 30 min, < 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Riferimento
Synthesis and pharmacological evaluation of 6-substituted 2-aminobenzothiazoles
Venkateshwarlu, L.; Sarangapani, M.; Eslawath, Upender Rao; Vadlakonda, Rajashekar, International Research Journal of Pharmacy, 2018, 9(9), 110-116

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Acetic acid ;  rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  < 10 °C; 12 h, 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  pH 9, cooled
Riferimento
Benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines: Synthesis, Structural, and Photophysical Properties
Potopnyk, Mykhaylo A. ; Volyniuk, Dmytro ; Ceborska, Magdalena; Cmoch, Piotr ; Hladka, Iryna ; et al, Journal of Organic Chemistry, 2018, 83(19), 12129-12142

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Bromine ;  < 10 °C; 3 h, < 10 °C
Riferimento
Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation
Jamal Gilani, Sadaf; Zaheen Hassan, Mohd. ; Sarim Imam, Syed; Kala, Chandra; Prakash Dixit, Surya, Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1825-1830

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Chlorobenzene ;  rt → 70 °C
1.2 Reagents: Sulfuryl chloride ;  70 °C; 6 h, 70 °C; 70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Study on synthesis of 2-amino-6-chlorobenzothiazole
Hang, Yan, Guangdong Huagong, 2011, 38(9), 54-55

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  < 5 °C; 3 h, 0 - 10 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized, heated
Riferimento
Synthesis, characterization and biological evaluation of some heterocyclic compounds containing ethoxyphthalimide moiety via key intermediate 6-chloro 1,3 benzothiazole 2-amine
Sain, Devendra Kr.; Thadhancy, Bhawana; Joshi, Ajit; Hussain, Nasir; Talesara, Ganpat L., Indian Journal of Chemistry, 2010, (6), 818-825

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ;  rt
1.2 Reagents: Bromine Solvents: Chloroform ;  0 - 5 °C; 4 h, reflux
Riferimento
An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids
Jangid, D. K.; Guleria, A.; Dhadda, S.; Yadav, K.; Goswami, P. G.; et al, International Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2960-2964

Metodo di produzione 17

Condizioni di reazione
1.1 10 - 15 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C
1.3 Reagents: Ammonia ;  neutralized, 5 - 10 °C
Riferimento
Synthesis and biological evaluation of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives
Sharma, Neetesh Kumar; Bhadauria, Raghvendra Singh, Journal of Drug Delivery and Therapeutics, 2019, 9, 561-572

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol ;  reflux
Riferimento
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
Preparation of 2-aminobenzothiazoles by electrogenerated thiocyanogen
Kitahara, Kiyoshi; Takano, Yoshihito; Nishi, Hisao, Nippon Kagaku Kaishi, 1987, (7), 1497-8

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
1.2 Reagents: Bromine Solvents: Acetic acid ;  1 h, reflux; cooled
Riferimento
Synthesis, characterization and anti-inflammatory activity of some 2-aminobenzothiazole derivatives
Venkatesh, P.; Pandeya, S. N., International Journal of ChemTech Research, 2009, 1(4), 1354-1358

6-chloro-1,3-benzothiazol-2-amine Raw materials

6-chloro-1,3-benzothiazol-2-amine Preparation Products

6-chloro-1,3-benzothiazol-2-amine Fornitori

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Audited Supplier Fornitore verificato
(CAS:95-24-9)6-chloro-1,3-benzothiazol-2-amine
Numero d'ordine:CL19191
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:41
Prezzo ($):discuss personally

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